molecular formula C15H21NO6 B13527121 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid

Cat. No.: B13527121
M. Wt: 311.33 g/mol
InChI Key: HZYMJJRAVLGJJT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a hydroxy and methoxy substituent on the phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxy compound

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted reactions during the synthesis process.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The hydroxy and methoxy substituents on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination of substituents can influence the compound’s chemical properties, such as solubility, reactivity, and binding interactions. The Boc protecting group also provides stability, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-12(21-4)11(17)8-9/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)

InChI Key

HZYMJJRAVLGJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)O)C(=O)O

Origin of Product

United States

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